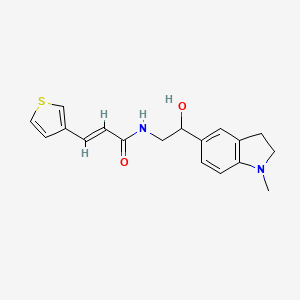

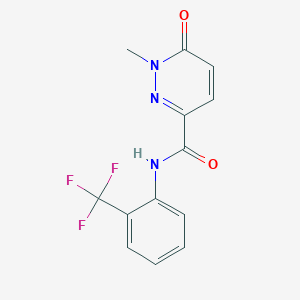

![molecular formula C18H22N2O4S B2520606 3,4,5-trimethoxy-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide CAS No. 329903-41-5](/img/structure/B2520606.png)

3,4,5-trimethoxy-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound of interest, 3,4,5-trimethoxy-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide, is a structurally complex molecule that appears to be related to various benzamide derivatives with potential biological activities. Although the exact compound is not directly mentioned in the provided papers, these papers discuss similar compounds with benzamide moieties and heterocyclic structures, which are often associated with significant pharmacological properties.

Synthesis Analysis

The synthesis of related benzamide derivatives has been explored in the literature. For instance, a series of Schiff's bases containing a thiadiazole scaffold and benzamide groups were synthesized using a facile, solvent-free method under microwave irradiation . This suggests that similar methods could potentially be applied to the synthesis of the compound , considering the structural similarities with the thiadiazole and benzamide components.

Molecular Structure Analysis

The molecular structure of benzamide derivatives is crucial for their biological activity. In the case of the related compounds, structural characterization was confirmed by various spectroscopic methods, including IR, NMR, and mass spectrometry . These techniques could be employed to analyze the molecular structure of 3,4,5-trimethoxy-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide, ensuring the correct synthesis and identification of the target compound.

Chemical Reactions Analysis

The chemical reactivity of benzamide derivatives can be inferred from the synthesis and subsequent reactions they undergo. The related compounds synthesized in the studies were used in further biological evaluations, indicating that they possess reactive sites that interact with biological targets . This implies that the compound of interest may also undergo specific chemical reactions relevant to its biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives, such as solubility, melting point, and stability, are important for their practical application as drugs. The ADMET properties of the synthesized compounds were predicted computationally, showing good oral drug-like behavior . Similarly, the physical and chemical properties of 3,4,5-trimethoxy-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide would need to be analyzed to assess its potential as a pharmacological agent.

Aplicaciones Científicas De Investigación

Synthesis and Biological Evaluation

Anticancer Activity : A study involved the design, synthesis, and evaluation of N-substituted benzamides for anticancer activity against several cancer cell lines, showing moderate to excellent activities compared to a reference drug, etoposide (Ravinaik et al., 2021). This suggests the potential of these compounds in cancer therapy research.

Antimicrobial and Anti-inflammatory Agents : Another research synthesized novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone, demonstrating significant anti-inflammatory and analgesic activities (Abu‐Hashem et al., 2020). These compounds offer a new avenue for developing anti-inflammatory drugs.

Antibacterial Agents : A study on 2-amino benzo[d]thiazolyl substituted pyrazol-5-ones presented promising antibacterial agents against Staphylococcus aureus and Bacillus subtilis, highlighting the potential of these compounds in addressing antibiotic resistance (Palkar et al., 2017).

Microwave-Assisted Synthesis for Anticancer Evaluation : A study demonstrated the microwave-assisted synthesis of Schiff’s bases containing a thiadiazole scaffold and benzamide groups, evaluated for anticancer activity, with some compounds showing promising results comparable to Adriamycin (Tiwari et al., 2017).

Structural and Photophysical Studies

Photophysical and Thermal Properties : Research focusing on the synthesis of new benzimidazole, benzoxazole, and benzothiazole derivatives screened them for antimicrobial activity and also studied their photophysical and thermal properties, indicating their potential utility in material science as well (Padalkar et al., 2014).

Gelation Behavior and Non-covalent Interactions : A study on N-(thiazol-2-yl)benzamide derivatives explored their gelation behavior to understand the role of methyl functionality and multiple non-covalent interactions, which could have implications in the development of new materials (Yadav & Ballabh, 2020).

Mecanismo De Acción

Target of Action

The primary targets of 3,4,5-trimethoxy-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide are tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β . These targets play crucial roles in various cellular processes, including cell division, protein folding, oxidative stress response, gene expression, signal transduction, drug resistance, and cell growth .

Mode of Action

3,4,5-trimethoxy-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide interacts with its targets, leading to a series of changes. For instance, it inhibits tubulin polymerization, which is essential for cell division . It also down-regulates Extracellular Signal Regulated Kinase 2 (ERK2) protein and inhibits ERKs phosphorylation .

Biochemical Pathways

The compound affects several biochemical pathways. By inhibiting tubulin polymerization, it disrupts the formation of the mitotic spindle, thereby halting cell division . The inhibition of ERKs phosphorylation impacts the MAPK/ERK pathway, which is involved in cell proliferation, differentiation, and survival .

Pharmacokinetics

The compound’s bioavailability is likely influenced by its physicochemical properties, such as its molecular weight and lipophilicity .

Result of Action

The action of 3,4,5-trimethoxy-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide results in molecular and cellular effects. It can trigger caspase activation by a possible oxidative mechanism, leading to programmed cell death or apoptosis . It also inhibits cell division by disrupting tubulin polymerization .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3,4,5-trimethoxy-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide. For instance, the compound’s stability and activity may be affected by pH, temperature, and the presence of other substances in the environment

Propiedades

IUPAC Name |

3,4,5-trimethoxy-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O4S/c1-10-5-6-12-15(7-10)25-18(19-12)20-17(21)11-8-13(22-2)16(24-4)14(9-11)23-3/h8-10H,5-7H2,1-4H3,(H,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCARNGGLDOVSDY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=C(C1)SC(=N2)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4,5-trimethoxy-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-methyl-1,3,4,5-tetrahydrobenzo[b]-1,6-naphthyridin-10(2H)-one](/img/structure/B2520525.png)

![3-[[(2Z)-2-(1,3,3-trimethylindol-2-ylidene)ethylidene]amino]benzoic acid](/img/structure/B2520533.png)

![2-[3-(4-Nitrobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetic acid](/img/structure/B2520535.png)

![[4-[(3-Methylpyridin-2-yl)oxymethyl]piperidin-1-yl]-(4-morpholin-4-ylphenyl)methanone](/img/structure/B2520536.png)

![(E)-2-cyano-N,N-diethyl-3-[5-(4-nitrophenyl)furan-2-yl]prop-2-enamide](/img/structure/B2520537.png)

![1-({3-Methyl-2-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]-1-benzofuran-5-yl}sulfonyl)azepane](/img/structure/B2520539.png)

![(Z)-N-(4,6-difluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-5-nitrofuran-2-carboxamide](/img/structure/B2520545.png)